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Abstract

Tiflucarbine (also known as BAY-P 4495) is an experimental synthetic compound that has
garnered interest for its potential antidepressant effects.[1] This technical guide provides a
comprehensive overview of the chemical structure of Tiflucarbine, alongside a detailed
exploration of its currently understood mechanisms of action, specifically its roles as a
serotonin receptor agonist and a calmodulin inhibitor. While a detailed, publicly available
synthesis protocol with specific experimental data remains elusive, this document outlines the
key structural features and biological pathways associated with this compound.

Chemical Structure and Properties

Tiflucarbine is a structurally novel tetracyclic compound featuring a thieno[3,2-e]pyrido[4,3-
blindole core. This intricate heterocyclic system is responsible for its unique pharmacological
profile.

Systematic Nomenclature and Identifiers

The systematic name for Tiflucarbine according to the International Union of Pure and Applied
Chemistry (IUPAC) is 9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-
elindole.[1] Key identifiers for Tiflucarbine are summarized in the table below for easy
reference.
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Identifier Value

9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-

UPAC Name 6H-pyrido[4,3-b]thieno[3,2-e]indole
CAS Number 89875-86-5

Molecular Formula Ci16H17FN2S

Molecular Weight 288.38 g/mol

CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N
2)F)C

Canonical SMILES

InChl Key BNKIWXODDDABSJ-UHFFFAOYSA-N

Structural Features

The core of Tiflucarbine is a fused four-ring system. This includes a thiophene ring fused to an
indole, which is in turn fused to a piperidine ring. The fluorine atom at the 4-position and the
ethyl group on the piperidine nitrogen are notable features that likely influence its binding
affinity and pharmacological activity.

Synthesis of Tiflucarbine

A detailed, step-by-step experimental protocol for the synthesis of Tiflucarbine, including
specific reaction conditions, yields, and purification methods, is not readily available in publicly
accessible scientific literature or patent databases. However, the synthesis of the core
thieno[3,2-e]pyrido[4,3-b]indole scaffold likely involves multi-step organic synthesis strategies
common in medicinal chemistry for the construction of complex heterocyclic systems.

General approaches to analogous structures often involve the construction of the indole core,
followed by annulation of the thiophene and piperidine rings through various cyclization
reactions. The introduction of the fluoro and ethyl substituents would be key steps in the
synthetic route. Researchers interested in the synthesis of Tiflucarbine would likely need to
devise a synthetic strategy based on methodologies reported for structurally related
compounds.

Mechanism of Action
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Tiflucarbine's pharmacological effects are attributed to its interaction with multiple biological
targets. It primarily functions as an agonist of the 5-HT1 and 5-HT2 serotonin receptor families
and as an inhibitor of calmodulin.

Serotonin Receptor Agonism

Tiflucarbine has been shown to act as an agonist at both 5-HT1 and 5-HT2 serotonin
receptors.[1] This dual agonism is believed to contribute to its potential antidepressant
properties.

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the
inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (CAMP).
This, in turn, reduces the activity of Protein Kinase A (PKA).
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Tiflucarbine's 5-HT1A Receptor Agonist Pathway.

As an agonist at the 5-HT2A receptor, Tiflucarbine activates the Gg/11 signaling pathway. This
leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers the
release of intracellular calcium (Ca?*), and DAG activates Protein Kinase C (PKC).
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Tiflucarbine's 5-HT2A Receptor Agonist Pathway.

Calmodulin Inhibition

In addition to its effects on serotonin receptors, Tiflucarbine also functions as a calmodulin
inhibitor.[1] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a
wide range of enzymes, including phosphodiesterases. By inhibiting calmodulin, Tiflucarbine
can interfere with calcium-dependent signaling pathways.

Calcium ions (Ca?*) bind to calmodulin, activating it. The Ca2*-Calmodulin complex then
activates phosphodiesterase (PDE), which in turn hydrolyzes cyclic AMP (cCAMP) to AMP.
Tiflucarbine inhibits the action of calmodulin, thus preventing the activation of PDE and

leading to an accumulation of CAMP.
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Tiflucarbine Action
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Tiflucarbine's Calmodulin Inhibition Pathway.

Conclusion

Tiflucarbine is a compound with a complex chemical structure and a multifaceted mechanism
of action. Its ability to act as an agonist at both 5-HT1A and 5-HT2A serotonin receptors,
coupled with its inhibitory effect on calmodulin, makes it a subject of significant interest in the
field of neuropharmacology and drug development. While a detailed synthesis protocol is not
publicly available, the understanding of its structure-activity relationship and its interaction with
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key signaling pathways provides a solid foundation for future research. Further investigation
into its synthesis and a more detailed elucidation of its downstream signaling effects are
warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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